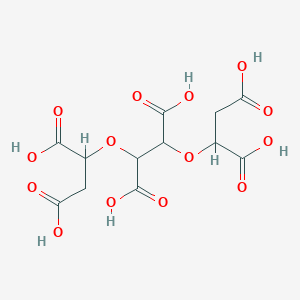
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de l'étiroxate implique l'estérification de la DL-α-méthylthyroxine avec de l'alcool éthylique. Les conditions de réaction incluent généralement l'utilisation d'un catalyseur acide et le chauffage pour faciliter le processus d'estérification . Les méthodes de production industrielles sont similaires mais sont mises à l'échelle pour accommoder des quantités plus importantes. Le composé est cristallisé à partir de l'éthanol, avec un point de fusion de 156-157°C .
Analyse Des Réactions Chimiques
L'étiroxate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers dérivés iodés.
Réduction : Les réactions de réduction peuvent conduire à l'élimination des atomes d'iode, modifiant ses propriétés hypolipidémiantes.
Substitution : Des réactions de substitution halogénée peuvent se produire, où les atomes d'iode sont remplacés par d'autres halogènes ou groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
L'étiroxate a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes hypolipidémiants et les effets de la substitution d'iode sur l'activité biologique.
Mécanisme d'action
L'étiroxate exerce ses effets en inhibant l'activité de l'acyltransférase du cholestérol et de la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase dans le foie . Ces enzymes sont cruciales dans la biosynthèse du cholestérol et d'autres lipides. En inhibant ces enzymes, l'étiroxate réduit la synthèse du cholestérol et des triglycérides, conduisant à des taux lipidiques plus faibles dans le sang .
Applications De Recherche Scientifique
Etiroxate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid-lowering mechanisms and the effects of iodine substitution on biological activity.
Mécanisme D'action
Etiroxate exerts its effects by inhibiting the activity of cholesterol acyltransferase and 3-hydroxy-3-methylglutaryl coenzyme A reductase in the liver . These enzymes are crucial in the biosynthesis of cholesterol and other lipids. By inhibiting these enzymes, etiroxate reduces the synthesis of cholesterol and triglycerides, leading to lower lipid levels in the blood .
Comparaison Avec Des Composés Similaires
L'étiroxate est unique par rapport aux autres composés hypolipidémiants en raison de son inhibition spécifique de l'acyltransférase du cholestérol et de la 3-hydroxy-3-méthylglutaryl-coenzyme A réductase. Des composés similaires comprennent :
Atorvastatine : Une statine largement utilisée qui inhibe la HMG-CoA réductase mais n'affecte pas l'acyltransférase du cholestérol.
Simvastatine : Une autre statine avec un mécanisme similaire à l'atorvastatine.
L'inhibition double de l'étiroxate de l'acyltransférase du cholestérol et de la HMG-CoA réductase en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
111451-17-3 |
|---|---|
Formule moléculaire |
C12H14O14 |
Poids moléculaire |
382.23 g/mol |
Nom IUPAC |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
LQHFQYDCTTYMQM-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Synonymes |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















